molecular formula C16H18ClN3O3S2 B2975404 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1428362-67-7

5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2975404
CAS No.: 1428362-67-7
M. Wt: 399.91
InChI Key: WNNBVJCWUHBTNT-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a thiophene-carboxamide derivative featuring a pyridin-3-ylsulfonyl-piperidinylmethyl substituent. The key structural difference lies in the substitution at the piperidine ring: the target compound replaces Rivaroxaban’s morpholinone-linked phenyl group with a pyridin-3-ylsulfonyl moiety. This modification may influence pharmacokinetics, target binding, and metabolic stability .

Properties

IUPAC Name

5-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c17-15-4-3-14(24-15)16(21)19-10-12-5-8-20(9-6-12)25(22,23)13-2-1-7-18-11-13/h1-4,7,11-12H,5-6,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNBVJCWUHBTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Sulfonylation: The piperidine intermediate is then reacted with pyridine-3-sulfonyl chloride to introduce the pyridin-3-ylsulfonyl group.

    Coupling with Thiophene-2-carboxylic Acid: The sulfonylated piperidine is coupled with thiophene-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its effects on different biological pathways and its potential as a drug candidate.

    Chemical Biology: Used as a tool compound to study the function of specific proteins or pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rivaroxaban (Factor Xa Inhibitor)

  • Structure: Contains a (5S)-oxazolidinone core linked to a morpholinone-phenyl group.
  • Activity: Potent anticoagulant with IC₅₀ values in the low nanomolar range for factor Xa inhibition .
  • Pharmacokinetics : High oral bioavailability (~80–100%) due to optimized solubility and permeability .

5-R-Rivaroxaban (Enantiomer)

  • Structure : (5R)-enantiomer of Rivaroxaban.
  • Activity : Demonstrates significantly reduced factor Xa inhibitory activity compared to the (5S)-form, highlighting the critical role of stereochemistry .
  • Relevance: Emphasizes the importance of the (S)-configuration in the oxazolidinone core for target binding .

Crystalline Form of 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide Methanesulfonate

  • Structure: Replaces the morpholinone group with a triazine ring.
  • Key Difference: The triazine substituent may enhance π-π stacking interactions but reduce solubility compared to morpholinone .

5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

  • Structure: Introduces a hydroxyl group to the morpholinone ring.

Thiophene Fentanyl Analogs

  • Structure : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (e.g., thiophene fentanyl).
  • Activity : Opioid receptor agonist, structurally distinct from the target compound but shares a thiophene-carboxamide scaffold .
  • Key Difference: The absence of the oxazolidinone core and sulfonyl group differentiates pharmacological targets (opioid vs. anticoagulant) .

Data Table: Structural and Functional Comparison

Compound Name Substituent (R Group) Molecular Weight Biological Activity Key Reference
Target Compound Pyridin-3-ylsulfonyl-piperidinyl Not Provided Hypothesized factor Xa inhibition Inferred
Rivaroxaban Morpholinone-phenyl 435.88 g/mol Factor Xa inhibitor (IC₅₀ ~0.7 nM)
5-R-Rivaroxaban Morpholinone-phenyl (R-enantiomer) 435.88 g/mol Reduced factor Xa inhibition
Triazine Derivative (Methanesulfonate) 5,6-Dihydro-[1,2,4]triazin-1-yl Not Provided Improved crystallinity
Hydroxy-Morpholinone Analog 3-Hydroxy-5-oxomorpholin-4-yl Not Provided Potential enhanced H-bonding
Thiophene Fentanyl Phenylethyl-piperidinyl Not Provided Opioid receptor agonist

Research Findings and Implications

  • Stereochemical Sensitivity: The (S)-configuration in Rivaroxaban’s oxazolidinone core is critical for activity; enantiomers show diminished potency .
  • Substituent Effects: Bulky aromatic groups (e.g., morpholinone-phenyl) enhance factor Xa binding but may reduce metabolic stability. Pyridin-3-ylsulfonyl substitution in the target compound could offer a balance between affinity and pharmacokinetics .
  • Crystallinity vs. Solubility: Triazine derivatives improve solid-state properties but may compromise aqueous solubility, a challenge absent in morpholinone-based analogs .

Biological Activity

5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene ring, piperidine, and pyridine moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following characteristics:

  • Molecular Formula : C22H27ClN4O3S
  • Molecular Weight : Approximately 434.00 g/mol

Anticancer Properties

Research indicates that 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exhibits anticancer activity . Studies have shown that it interacts with specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been found to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties , potentially making it useful in treating conditions characterized by chronic inflammation. The interaction with inflammatory mediators and pathways suggests it could modulate immune response effectively.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency against bacteria such as Staphylococcus aureus and Escherichia coli. These findings highlight its potential as an antimicrobial agent.

The mechanisms through which 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exerts its effects include:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes related to cancer metabolism and inflammatory responses.
  • Signal Transduction Pathways : The modulation of pathways such as MAPK and NF-kB may play a role in its anticancer and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparison table illustrates how 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide compares with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-chloro-N-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiopheneContains a sulfonyl groupPotential anti-inflammatory properties
5-chloro-N-(3-cyanopyrazin-2-yl)piperidin-4-methyl)thiopheneFeatures a cyanopyrazine moietyInvestigated for anticoagulant activities
RivaroxabanDirect Factor Xa inhibitorAnticoagulant properties
AM4113CB1 receptor antagonistCannabinoid receptor modulation

Case Studies

Several studies have documented the biological activities of this compound:

  • Anticancer Study : A study demonstrated that treatment with 5-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide resulted in significant inhibition of tumor growth in xenograft models.
  • Anti-inflammatory Research : Another study indicated that the compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

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